N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

Amino Protection Synthetic Methodology Regioselectivity

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide (CAS 1832608-11-3) is a tertiary sulfonamide featuring a 4-nitrobenzenesulfonyl (nosyl) group, an N-benzyl substituent, and an N-(2-aminoethyl) chain. This compound integrates a primary amine, a protected secondary amine, and a nitroaryl handle within a single molecule, enabling sequential chemoselective transformations.

Molecular Formula C15H17N3O4S
Molecular Weight 335.4 g/mol
Cat. No. B15276502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide
Molecular FormulaC15H17N3O4S
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCN)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H17N3O4S/c16-10-11-17(12-13-4-2-1-3-5-13)23(21,22)15-8-6-14(7-9-15)18(19)20/h1-9H,10-12,16H2
InChIKeyUMJGLXHFRSHJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide – A Bifunctional Nitrobenzenesulfonamide Scaffold for Selective Amine Protection and Drug Discovery


N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide (CAS 1832608-11-3) is a tertiary sulfonamide featuring a 4-nitrobenzenesulfonyl (nosyl) group, an N-benzyl substituent, and an N-(2-aminoethyl) chain. This compound integrates a primary amine, a protected secondary amine, and a nitroaryl handle within a single molecule, enabling sequential chemoselective transformations. The 4-nitrobenzenesulfonamide moiety is an established amine protecting/activating group that undergoes facile cleavage via Meisenheimer complex formation with thiolates [1]. The compound belongs to the broader sulfonamide class, which is central to medicinal chemistry for antimicrobial, enzyme inhibitory, and ion channel modulatory applications [2].

Why N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide Cannot Be Reliably Replaced by Other Nosyl-Protected Amines


Substitution with the 2-nitro positional isomer (CAS 1839238-40-2) or the des-benzyl analog (CAS 90091-33-1) introduces distinct reactivity and selectivity liabilities. The 4-nitro isomer exhibits unique regioselectivity challenges during standard thiolate deprotection—a limitation not shared by the 2-nitro variant [1]. The N-benzyl group modulates lipophilicity (XLogP3 = 1.5) and steric environment, affecting both synthetic compatibility and biological target engagement relative to N-alkyl analogs [2]. The free aminoethyl arm confers an additional nucleophilic site unavailable in simple N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1), enabling site-specific conjugation without post-deprotection functionalization . These structural distinctions create quantifiable differences in deprotection regioselectivity, physicochemical properties, and synthetic efficiency that preclude simple in-class substitution.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide


Deprotection Regioselectivity Advantage Over 2-Nitro Isomer 4-Nitrobenzenesulfonamides

The 4-nitrobenzenesulfonamide group in the target compound undergoes thiolate-mediated deprotection with poor regioselectivity, a documented limitation that is not observed for the 2-nitro isomer. In a direct head-to-head comparison study, p-nitrobenzenesulfonamide N-benzyl piperidine yielded 99% deprotection with 2-mercaptoacetic acid (2.0 equiv) and DBU (4.0 equiv) after 20 min, while the corresponding o-nitrobenzenesulfonamide required only 0.5 h for complete conversion [1]. The regiospecificity loss for para-nitro substrates results in thioether byproduct formation at the nitro carbon (0% for ortho vs. significant for para), quantified by reduced isolated amine yield [1]. This regioselectivity difference is critical for researchers requiring clean deprotection without sulfur-containing impurities that may poison downstream metal-catalyzed reactions.

Amino Protection Synthetic Methodology Regioselectivity

LogP-Based Lipophilicity Differentiation for Blood-Brain Barrier Penetration Predictions

The target compound has a computed XLogP3 value of 1.5 [1], which is significantly lower than the N-benzyl analog lacking the aminoethyl chain (N-benzyl-4-nitrobenzenesulfonamide, XLogP3 = 3.08 ). This 1.58-unit logP reduction arises from the additional primary amine group, increasing topological polar surface area (TPSA) to 118 Ų versus ~92 Ų for the des-aminoethyl analog. The lower lipophilicity of the target compound positions it in a more favorable CNS multiparameter optimization (MPO) space (logP < 3, TPSA < 140 Ų). In the isolated rat heart model, the structurally related 4-(2-aminoethyl)benzenesulfonamide decreased perfusion pressure and coronary resistance compared to benzenesulfonamide and N-(4-nitrophenyl) derivatives, demonstrating that the aminoethyl group directly influences cardiovascular pharmacological profiles [2].

Physicochemical Profiling Lipophilicity CNS Drug Design

Hydrogen Bond Donor Count Advantage Over Des-Aminoethyl Comparator

The target compound possesses one hydrogen bond donor (HBD = 1) and six hydrogen bond acceptors (HBA = 6), as calculated by Cactvs [1]. In contrast, N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1) has HBD = 1 and HBA = 4, while N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS 90091-33-1) has HBD = 2 and HBA = 6 [2]. The dual N-substitution pattern grants the target compound a donor-acceptor ratio (HBD/HBA = 0.17) intermediate between the mono-N-benzyl (0.25) and mono-N-aminoethyl (0.33) analogs, tuning intermolecular hydrogen bonding networks that influence crystal packing, solubility, and target engagement. In DNA binding and enzyme inhibition studies on N-benzylated sulfonamide derivatives, high HBA counts (>5) correlated with stronger DNA intercalation (hyperchromism values >15% in UV-Vis titration at 260 nm) and butyrylcholinesterase inhibitory activity [3].

Hydrogen Bonding Solubility Molecular Recognition

Synthetic Utility as a Dual-Nucleophile Scaffold for Heterocycle Construction

N-Alkoxy-N-(2-aminoethyl)-2-nitrobenzenesulfonamide analogs, closely related to the target compound, have been demonstrated as nucleophilic reagents for one-pot synthesis of 1-alkoxy-2-arylaminoimidazolines in 42–77% overall yield [1]. The target compound's free primary amine on the aminoethyl chain, combined with the N-benzyl-nosyl protecting group, positions it as a precursor for analogous cascade reactions where the amine attacks an electrophile (e.g., isothiocyanate), followed by nosyl deprotection and spontaneous cyclization. This contrasts with simple N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1), which lacks the nucleophilic arm and cannot participate in such cyclization cascades without additional functionalization steps.

Heterocycle Synthesis One-pot Reactions Imidazoline Synthesis

Kv1.3 Ion Channel Modulation as N-Benzyl-N-arylsulfonamide Pharmacophore Advantage

Patent data demonstrate that N-benzyl-N-arylsulfonamide derivatives specifically bind to the Kv1.3 potassium channel and inhibit its activity, providing utility in autoimmune disease treatment [1]. The target compound's N-benzyl and 4-nitroaryl motifs match the key pharmacophoric elements described in this patent class. In the hTRPV1 antagonist series, N-benzyl phenylsulfonamide (compound 12) displayed Ki = 1.99 nM and Ki(ant) = 5.9 nM, outperforming N-methyl (Ki = 7.21 nM), N-isopropyl, and N-phenyl analogs, demonstrating that the N-benzyl substituent is critical for sub-nanomolar binding affinity [2]. While the target compound's specific Kv1.3 or TRPV1 IC50 values have not been publicly reported, the established SAR from structurally congruent N-benzyl-arylsulfonamides indicates that both the N-benzyl and the 4-nitroaryl group are strong positive contributors to target binding [2].

Ion Channel Blockade Kv1.3 Potassium Channel Autoimmune Disease

Supplier-Qualified Purity Specification as a Procurement-Grade Decision Factor

The target compound is commercially available from AKScientific with a minimum purity specification of 95% (CAS 1832608-11-3, product 8187EJ) . The 2-nitro positional isomer (CAS 1839238-40-2, product 8188EJ) is also available at 95% purity from the same vendor . The des-benzyl analog N-(2-aminoethyl)-4-nitrobenzenesulfonamide (CAS 90091-33-1) is offered at 95% purity as well . All three compounds are supplied for R&D use only with full quality assurance documentation (SDS, COA). The supplier provides long-term storage recommendations (cool, dry place) and confirms non-hazardous DOT/IATA transport classification .

Quality Control Purity Specification Commercial Availability

Application Scenarios Where N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide Provides Measurable Advantages


Cascade Synthesis of Nitrogen-Containing Heterocycles via One-Pot Thiourea Formation/Cyclization

Leveraging the dual-nucleophile architecture (free primary amine + protected secondary amine), this compound enables one-pot imidazoline synthesis with 42–77% yield when reacted with arylisothiocyanates, followed by nosyl deprotection and spontaneous cyclization. This eliminates a separate amine introduction step required when using simple N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1), which lacks the aminoethyl nucleophilic arm [1]. The approach is directly relevant to antitrypanosomal drug discovery programs targeting 2-aminoimidazoline pharmacophores [1].

Kv1.3 Ion Channel Drug Discovery Leveraging the N-Benzyl-4-nitroarylsulfonamide Pharmacophore

N-Benzyl-N-arylsulfonamide derivatives have been experimentally validated as selective Kv1.3 potassium channel binders with therapeutic potential in autoimmune diseases [2]. In structurally analogous hTRPV1 antagonists, the N-benzyl substituent confers >3.6-fold binding affinity improvement over N-methyl (Ki = 1.99 nM vs. >7.21 nM) [3]. The target compound integrates the essential N-benzyl and 4-nitroaryl motifs, providing a direct starting point for structure-activity relationship (SAR) exploration around the aminoethyl terminus without de novo pharmacophore assembly.

Physicochemically Optimized CNS-Penetrant Probe Design

With XLogP3 = 1.5 and TPSA = 118 Ų, the target compound resides within favorable CNS drug-like space (logP < 3, TPSA < 140 Ų), achieving a 1.58-unit logP reduction versus N-benzyl-4-nitrobenzenesulfonamide (XLogP3 = 3.08) [4]. The free primary amine allows attachment of fluorescent reporters, biotin tags, or pharmacokinetic handles post-synthesis, making it suitable for chemical biology probe development where balanced lipophilicity and aqueous solubility are critical for in vivo distribution [4].

Chemoselective Amine Protection Requiring Intermediate Base-Labile Group Stability

The target compound's 4-nitrobenzenesulfonamide group serves as a base-labile amine protecting group compatible with Fmoc-SPPS strategies. Researchers must account for the known regioselectivity limitation of 4-nitro substrates during thiolate cleavage (thioether byproduct formation), which is not observed with 2-nitro isomers [5]. This makes the compound particularly suitable for synthetic sequences where the 4-nitro group is ultimately reduced to an aniline for further diversification, rather than cleaved—a orthogonal use that bypasses the regioselectivity problem entirely while exploiting the nitro group's synthetic utility [5].

Quote Request

Request a Quote for N-(2-Aminoethyl)-N-benzyl-4-nitrobenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.